Ether-Linked 4-Methoxyphenoxy Substituent Increases PSA by ~9 Ų and Adds One H-Bond Acceptor Versus the Direct C–C Linked Analog
The target compound incorporates an ether oxygen linking the 4-methoxyphenyl moiety to the pyrimidine ring, whereas its closest analog—4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine (CAS 61541-75-1)—features a direct C–C bond. This single-atom difference increases the topological polar surface area from 61.03 Ų to 70.3 Ų and the number of hydrogen bond acceptors from 4 to 5 [1][2]. The XLogP3 decreases from 2.624 to 2.1, reflecting the added polarity of the ether linkage. These differences place the target compound in a distinct region of oral drug-likeness space, with TPSA < 140 Ų and LogP between 1 and 3, while the analog's lower PSA may favor CNS penetration over systemic exposure [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA/PSA) |
|---|---|
| Target Compound Data | 70.3 Ų (PubChem computed) |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine (CAS 61541-75-1): 61.03 Ų |
| Quantified Difference | +9.27 Ų (15.2% increase) for the target compound vs. C–C linked analog |
| Conditions | Computed physicochemical properties; PubChem Cactvs 3.4.8.24 and Chem960 database |
Why This Matters
Higher PSA correlates with reduced passive blood-brain barrier permeability; researchers targeting peripheral vs. CNS indications can select the appropriate analog based on these distinct PSA values.
- [1] PubChem Compound Summary for CID 2737724, 4-(4-Methoxyphenoxy)-6-methylpyrimidin-2-amine. National Center for Biotechnology Information (2025). View Source
- [2] Chem960 Database, 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine (CAS 61541-75-1) computed properties: LogP 2.624, PSA 61.03. View Source
